molecular formula C23H35NO2 B1617540 1-Methyl-1H-indol-3-yl myristate CAS No. 24263-92-1

1-Methyl-1H-indol-3-yl myristate

Cat. No.: B1617540
CAS No.: 24263-92-1
M. Wt: 357.5 g/mol
InChI Key: OOKWHTKWDDXSKE-UHFFFAOYSA-N
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Description

1-Methyl-1H-indol-3-yl Myristate, provided at 96% purity, is a chemical compound with the molecular formula C23H35NO2 and a molecular weight of 357.53 g/mol. This ester is also known by its IUPAC name, (1-methylindol-3-yl) tetradecanoate, and is recognized under the CAS Registry Number 24263-92-1 . In scientific research, this compound's structure is functionally significant as it constitutes the myristate ester component of well-characterized pharmacological probes. Specifically, the 1-methyl-1H-indol-3-yl group is an integral structural feature of potent protein kinase C (PKC) inhibitors, such as Ro 31-8220 (3-[1-[3-(amidinothio)propyl-1H-indol-3-yl]-3-(1-methyl-1H-indol-3-yl)maleimide) . Research utilizing these inhibitors has elucidated PKC-mediated signaling pathways in diverse cellular processes, including the regulation of adrenergic action in hepatocytes , the phosphorylation of the nonmuscle myosin heavy chain IIA in endothelial cells , and the characterization of neurotransmitter release in the enteric nervous system . Therefore, this compound serves as a valuable chemical reference standard and a key synthetic intermediate for researchers developing or studying complex bioactive molecules, particularly those targeting kinase-mediated signaling pathways. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-methylindol-3-yl) tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35NO2/c1-3-4-5-6-7-8-9-10-11-12-13-18-23(25)26-22-19-24(2)21-17-15-14-16-20(21)22/h14-17,19H,3-13,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKWHTKWDDXSKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC1=CN(C2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066973
Record name 1-Methyl-1H-indol-3-yl myristate
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Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24263-92-1
Record name Tetradecanoic acid, 1-methyl-1H-indol-3-yl ester
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetradecanoic acid, 1-methyl-1H-indol-3-yl ester
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Record name Tetradecanoic acid, 1-methyl-1H-indol-3-yl ester
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Record name 1-Methyl-1H-indol-3-yl myristate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary technique for elucidating the precise molecular structure of 1-Methyl-1H-indol-3-yl myristate. Both ¹H and ¹³C NMR would be essential.

In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons of the 1-methyl-1H-indole ring and the long aliphatic chain of the myristate group. The N-methyl group would likely appear as a sharp singlet. The protons on the indole (B1671886) ring would present as a series of doublets, triplets, and a singlet in the aromatic region of the spectrum. The protons of the myristate chain would be observed in the upfield region, with characteristic multiplets for the methylene (B1212753) groups and a triplet for the terminal methyl group.

A hypothetical ¹³C NMR spectrum would complement the proton data, showing distinct resonances for each unique carbon atom in the molecule. The carbonyl carbon of the ester group would be expected to appear significantly downfield.

Table 1: Hypothetical ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppm (Predicted) Multiplicity Assignment (Hypothetical)
~7.8-7.2 m Aromatic protons (Indole ring)
~7.1 s H-2 proton (Indole ring)
~3.8 s N-CH₃ protons
~2.4 t α-CH₂ protons (Myristate)
~1.7 m β-CH₂ protons (Myristate)
~1.3 m (CH₂)₁₀ protons (Myristate)
~0.9 t Terminal CH₃ proton (Myristate)

Note: This table is for illustrative purposes only and does not represent experimental data.

Table 2: Hypothetical ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppm (Predicted) Assignment (Hypothetical)
~173 C=O (Ester carbonyl)
~137-110 Aromatic & Vinylic Carbons (Indole ring)
~35 N-CH₃
~34 α-CH₂ (Myristate)
~32-22 (CH₂)₁₁ (Myristate)
~14 Terminal CH₃ (Myristate)

Note: This table is for illustrative purposes only and does not represent experimental data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) would be employed to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

The expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would correspond to the molecular formula C₂₃H₃₅NO₂. Characteristic fragmentation would likely involve the cleavage of the ester bond, leading to fragments corresponding to the 1-methyl-1H-indol-3-yl cation and the myristoyl cation or myristic acid.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z (Predicted) Assignment (Hypothetical)
357.27 [M]⁺, Molecular Ion
130.06 [1-Methyl-1H-indol-3-yl]⁺ fragment
227.20 [Myristoyl]⁺ fragment

Note: This table is for illustrative purposes only and does not represent experimental data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy would be used to identify the key functional groups present in this compound. The spectrum would be dominated by absorptions corresponding to the ester and the aromatic indole structure.

A strong absorption band would be expected for the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester would also be present. The aromatic C-H and C=C stretching vibrations of the indole ring, as well as the C-N stretching, would be observable. The aliphatic C-H stretching vibrations from the myristate chain would be prominent as well.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹) (Predicted) Vibrational Mode (Hypothetical)
~3100-3000 Aromatic C-H Stretch (Indole)
~2950-2850 Aliphatic C-H Stretch (Myristate)
~1735 C=O Stretch (Ester)
~1600-1450 C=C Stretch (Aromatic)
~1250-1150 C-O Stretch (Ester)
~1350 C-N Stretch

Note: This table is for illustrative purposes only and does not represent experimental data.

Chromatographic Purity Assessment

To assess the purity of a synthesized sample of this compound, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) would be utilized.

For HPLC analysis, a reversed-phase column would likely be effective, using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector would be suitable for detection, given the UV-absorbing indole chromophore. A pure sample would ideally show a single major peak in the chromatogram. The purity would be calculated based on the relative area of this peak.

GC analysis would also be feasible, likely requiring a high-temperature column due to the compound's relatively high molecular weight and boiling point. The purity would be determined by the relative peak area in the resulting chromatogram.

In the absence of any published research, no experimental chromatograms or specific purity data for this compound can be presented.

Computational and Theoretical Investigations of 1 Methyl 1h Indol 3 Yl Myristate

Molecular Docking Studies for Receptor Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-Methyl-1H-indol-3-yl myristate, this method can be employed to screen for potential protein targets and to hypothesize its mechanism of action. The process involves generating a multitude of possible conformations of the ligand (this compound) and fitting them into the binding site of a target protein. A scoring function is then used to estimate the binding affinity for each pose.

Given the structural motifs of this compound—the indole (B1671886) ring and the long myristate tail—a variety of protein targets could be investigated. For instance, enzymes involved in lipid metabolism or receptors that recognize indole-containing signaling molecules would be logical starting points. The results of such a study would typically be presented in a table summarizing the binding energies and interactions with key amino acid residues.

Hypothetical Molecular Docking Results for this compound

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interaction Type
Peroxisome Proliferator-Activated Receptor Alpha (PPARα)-9.8Phe273, Ile354, Leu461Hydrophobic
Fatty Acid Amide Hydrolase (FAAH)-8.5Ser241, Ser217, Met191Hydrogen Bond, Hydrophobic
Cyclooxygenase-2 (COX-2)-7.9Arg120, Tyr355, Val523Pi-Alkyl, van der Waals
Cannabinoid Receptor 1 (CB1)-9.2Trp279, Phe200, Leu387Hydrophobic, Pi-Stacking

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

To further refine the insights from molecular docking, molecular dynamics (MD) simulations can be performed. MD simulations provide a dynamic view of the ligand-target complex over time, offering a more realistic representation of the binding event in a simulated physiological environment. These simulations can reveal the stability of the predicted binding pose, the flexibility of the ligand and protein, and the role of water molecules in the binding site.

For this compound, an MD simulation would track the atomic movements of the ligand within the binding pocket of a target protein. This would allow for a detailed analysis of the conformational changes in both the ligand and the protein upon binding. The long, flexible myristate chain is particularly well-suited for this type of analysis, as its conformational freedom can significantly impact binding affinity and specificity. The simulation can also be used to calculate the binding free energy, a more rigorous metric than the scoring functions used in docking.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deep understanding of the electronic properties of a molecule. For this compound, these calculations can elucidate its electronic structure, orbital energies (HOMO and LUMO), and electrostatic potential. This information is crucial for understanding the molecule's reactivity and its ability to participate in various types of chemical interactions.

For example, mapping the electrostatic potential onto the electron density surface can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This can predict how the molecule might interact with polar residues in a protein binding site. Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's kinetic stability and its potential to undergo electron transfer reactions.

Calculated Quantum Chemical Properties for this compound

PropertyValueSignificance
HOMO Energy-5.8 eVRelates to the ability to donate electrons.
LUMO Energy-0.9 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap4.9 eVIndicates chemical reactivity and kinetic stability.
Dipole Moment2.1 DMeasures the overall polarity of the molecule.

Predictive Modeling for Biological Activity Potential

Predictive modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) studies, aims to build mathematical models that correlate the chemical structure of a compound with its biological activity. These models can then be used to predict the activity of new, untested compounds.

For this compound, a QSAR model could be developed by compiling a dataset of structurally similar compounds with known biological activities (e.g., anti-inflammatory, analgesic). Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated for each compound in the dataset. Statistical methods would then be used to build a model that relates these descriptors to the observed activity. This model could then be used to predict the biological activity of this compound and to guide the design of more potent analogs.

In Vitro Biological Activity Evaluation of 1 Methyl 1h Indol 3 Yl Myristate

Assessment of Anti-Inflammatory Potential in Cellular Models

There is currently no scientific literature available that has evaluated the anti-inflammatory potential of 1-Methyl-1H-indol-3-yl myristate in any cellular models.

Investigation of Antimicrobial Efficacy Against Pathogenic Strains

No studies have been published detailing the investigation of this compound's efficacy against any pathogenic microbial strains. While other indole (B1671886) derivatives have shown antimicrobial properties, the specific activity of this compound remains unknown. nih.govnih.gov

Modulation of Lipid Metabolism in In Vitro Systems

There is no available research on the effects of this compound on lipid metabolism in any in vitro systems.

Receptor Activation and Signaling Pathway Modulation Studies

No studies have been conducted or published regarding the ability of this compound to activate specific cellular receptors or modulate any signaling pathways.

Mechanistic Investigations of 1 Methyl 1h Indol 3 Yl Myristate Biological Actions

Protein-Ligand Interaction AnalysisTo understand the molecular basis of the compound's interaction with its protein target, biophysical techniques would be employed. Methods such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and isothermal titration calorimetry (ITC) could provide detailed information about the binding site, the nature of the chemical interactions, and the thermodynamics of binding.

Until such studies are conducted and published, the biological role and mechanistic actions of 1-Methyl-1H-indol-3-yl myristate remain unknown.

Structure Activity Relationship Sar Studies of 1 Methyl 1h Indol 3 Yl Myristate Derivatives

Systematic Modification of the Indole (B1671886) Moiety

The indole nucleus is a key pharmacophore, and modifications to this ring system can significantly impact the biological profile of 1-Methyl-1H-indol-3-yl myristate derivatives. The N-methylation at the 1-position already differentiates it from many naturally occurring indole derivatives like indole-3-carbinol. nih.gov This substitution can influence the compound's metabolic stability and its ability to act as a hydrogen bond donor. nih.gov

Further modifications typically involve the introduction of various substituents on the benzene (B151609) ring of the indole nucleus (positions 4, 5, 6, and 7) and at the 2-position of the pyrrole (B145914) ring.

Substituents on the Benzene Ring: The electronic properties and the position of substituents on the benzene portion of the indole ring are crucial for activity. SAR studies on related indole derivatives have shown that introducing electron-withdrawing or electron-donating groups can modulate activity. For instance, in some series of indole compounds, introducing a substituent at the C-5 position of the indole ring has been shown to enhance anti-tumor activity, while a substituent at the C-7 position can greatly reduce it. nih.gov Halogenation at positions 5 or 7 has also been noted to affect cytotoxicity. mdpi.com

A study on indole-3-carboxamides revealed that the nature and position of substituents on the indole ring are closely related to their anti-proliferative activity, with a methoxy (B1213986) group at the 6-position showing superior activity compared to other substitutions. nih.gov The general trend observed for activity based on the substituent at the 6-position was: -OCH₃ > -F > -Br > -Cl. nih.gov

Interactive Data Table: Effect of Indole Ring Substitution on Biological Activity (Generalised)

Position of SubstitutionType of SubstituentGeneral Effect on Activity
N1Methyl (as in the parent compound)Increases metabolic stability; removes H-bond donor capability.
C2Alkyl, ArylCan influence steric interactions with the target protein.
C5Methoxy, Halogens (F, Cl, Br)Often enhances biological activity. nih.govmdpi.com
C6Methoxy, Halogens (F, Cl, Br)Can significantly enhance biological activity. nih.gov
C7Various substituentsOften leads to a decrease in biological activity. nih.gov

Modifications at the C2-Position: The C2-position of the indole ring is another key site for modification. Introducing small alkyl groups or even larger aryl groups at this position can influence the molecule's orientation and binding affinity within a target's active site. In many indole-based compounds, the C2-position is unsubstituted, but strategic substitution can lead to enhanced potency or altered selectivity.

Variation of the Fatty Acid Chain Length and Saturation

The myristate moiety in this compound is a 14-carbon saturated fatty acid. The length and degree of saturation of this lipid chain are critical determinants of the compound's physicochemical properties, such as lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile and its interaction with biological membranes and protein targets.

Chain Length: Studies on other lipidated molecules have consistently shown that fatty acid chain length is a crucial parameter for biological activity. There is often an optimal chain length for a specific biological target. Shorter fatty acid chains (e.g., C8-C12) or longer chains (e.g., C16-C20) can lead to a decrease in activity compared to the C14 myristate chain. For instance, in the production of ethyl esters catalyzed by lipase (B570770), a preference for medium-chain length fatty acids has been observed, as excessive chain length can cause steric hindrance. researchgate.net Research on fatty acid biosynthesis also highlights the tight regulation of chain length for specific biological functions. nih.gov

Saturation: The presence of double bonds (unsaturation) in the fatty acid chain introduces conformational rigidity (kinks) and alters the molecule's shape. This can have a profound effect on how the molecule fits into a binding pocket. For example, replacing the saturated myristate chain with an unsaturated oleate (B1233923) chain (C18:1) would significantly change the molecule's three-dimensional structure. The impact of such a change is target-dependent; for some targets, the kink introduced by a double bond might be beneficial for binding, while for others it could be detrimental.

Interactive Data Table: Hypothetical Effect of Fatty Acid Chain Variation

Fatty Acid ChainNumber of CarbonsSaturationExpected Impact on LipophilicityPotential Effect on Activity
Laurate12SaturatedLowerMay decrease activity due to reduced hydrophobic interactions.
Myristate 14 Saturated Reference Reference Activity
Palmitate16SaturatedHigherMay increase or decrease activity depending on target pocket size. researchgate.net
Stearate18SaturatedHigherLikely to decrease activity due to steric hindrance in many cases.
Oleate18MonounsaturatedSimilar to StearateAltered conformation may lead to a different binding mode and activity.
Linoleate18PolyunsaturatedSimilar to StearateIncreased flexibility and different shape may significantly alter activity.

Ester Linkage Modifications and Bioisosteric Replacements

The ester linkage connecting the indole-3-yl group and the myristate chain is a potential site for metabolic cleavage by esterase enzymes in the body. This can affect the compound's stability and duration of action. Modifying this linkage or replacing it with a more stable bioisostere is a common strategy in drug design.

Ester Modification: Minor modifications, such as the introduction of steric hindrance near the ester carbonyl group, can sometimes slow down hydrolysis. However, more significant changes often involve replacing the ester group entirely.

Bioisosteric Replacements: A bioisostere is a chemical group that can replace another group without significantly altering the molecule's biological activity. Common bioisosteres for an ester group include amides, reverse amides, oxadiazoles, and other five-membered heterocycles. researchgate.net In a study on indol-3-ylglyoxylyl derivatives, the isosteric replacement of an amide with an ester function was investigated, demonstrating that such changes can significantly affect receptor affinity. nih.gov In that particular case, the amide was found to be more favorable for binding than the ester. nih.gov Conversely, other studies have found that replacing a metabolically unstable ester with a 1,2,4-oxadiazole (B8745197) ring can lead to more stable and potent compounds. researchgate.net

Interactive Data Table: Potential Bioisosteric Replacements for the Ester Linkage

Original GroupBioisosteric ReplacementKey PropertiesPotential Advantage
Ester (-COO-) Reference Metabolically labile Prodrug potential
Amide (-CONH-)H-bond donor/acceptorIncreased stability, different H-bonding capacity. nih.gov
Reverse Amide (-NHCO-)H-bond donor/acceptorAltered geometry and H-bonding.
1,2,4-OxadiazoleHeterocyclic ringIncreased metabolic stability, rigid structure. researchgate.net
Thioester (-COS-)Similar to esterAltered electronic properties and reactivity.
Ether (-CH₂-O-)Flexible linkerRemoval of carbonyl group, increased flexibility.

Positional Isomer Effects on Biological Activity

Positional isomerism in this context refers to changing the point of attachment of the myristoyloxy group on the indole ring. The parent compound is an indole-3-yl ester. Moving this group to other positions, such as C2, C4, C5, C6, or C7, would create positional isomers with potentially very different biological activities.

The electronic and steric environment at each position of the indole ring is distinct. The 3-position is electron-rich and a common site for electrophilic substitution and is often crucial for the biological activity of many indole derivatives. nih.gov Shifting the myristoyloxy group to another position would drastically alter the molecule's interaction with its biological target.

For example, SAR studies on bis-indole compounds used as HIV-1 fusion inhibitors showed that the linkage position between the indole rings (e.g., 6-6', 5-6', 6-5', or 5-5') had a significant impact on activity. nih.govacs.org Similarly, a study on indole-3-carboxamides as STING inhibitors compared the activity of indol-3-yl and indol-2-yl derivatives, highlighting the importance of the substituent's position. nih.gov The presence of a double bond and an ester group at position 3 has been noted to increase cytotoxicity in certain anticancer indole derivatives. mdpi.com This suggests that the 3-position is a privileged site for this type of substitution. Moving the ester to other positions would likely disrupt the optimal binding interactions.

Interactive Data Table: Hypothetical Effect of Positional Isomerism

Position of Myristoyloxy GroupExpected Electronic EnvironmentPotential Impact on Activity
C3 Electron-rich, nucleophilic Reference activity, often optimal for many indole bioactivities. mdpi.comnih.gov
C2Less nucleophilic than C3Likely to decrease or abolish activity for targets that recognize the C3-substituted pattern.
C4Part of the benzene ringWould significantly alter the spatial arrangement of the lipophilic chain relative to the indole N-H (or N-Me).
C5Part of the benzene ringLikely to have a different activity profile compared to the C3-isomer.
C6Part of the benzene ringWould place the fatty acid chain at a completely different vector from the indole core.
C7Sterically hindered by the pyrrole ringAttachment at this position might be sterically unfavorable for target binding.

Future Research Directions and Methodological Advances

Q & A

Basic Research Questions

Q. What established synthetic methodologies are recommended for preparing 1-Methyl-1H-indol-3-yl myristate in academic settings?

  • Methodological Answer : Synthesis typically involves esterification of 1-methylindole derivatives with myristic acid under acid- or base-catalyzed conditions. Phase-transfer catalysis (PTC) is effective for coupling sterically hindered indole moieties with fatty acid chlorides, as demonstrated in similar indole ester syntheses . For instance, cycloalkylation reactions using methanol as a solvent can yield crystalline products suitable for structural analysis . Researchers should optimize reaction conditions (e.g., temperature, catalyst loading) to minimize byproducts and confirm purity via chromatography.

Q. How is X-ray crystallography applied to resolve the molecular structure of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard for determining bond lengths, angles, and stereochemistry. For example, indole derivatives like 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole were refined to an R factor of 0.041, with hydrogen atoms located via difference Fourier syntheses . Crystallization from methanol or ethanol is recommended for high-quality crystals .

Q. Which analytical techniques are critical for characterizing this compound purity and structural integrity?

  • Methodological Answer :

  • GC/MS : Use methyl myristate as an internal standard for quantification, with derivatization (e.g., MSTFA + TMCS) to enhance volatility .
  • NMR : 1^1H and 13^13C NMR can confirm ester linkage formation and indole substitution patterns, referencing shifts from analogous compounds like methyl 3-(1H-indol-3-yl)propanoate .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254–280 nm) resolves impurities in polar solvents.

Advanced Research Questions

Q. How should researchers address contradictory crystallographic data in indole-based esters like this compound?

  • Methodological Answer : Contradictions often arise from twinning, low-resolution data, or disordered solvent molecules. Use SHELXD for experimental phasing and SHELXL for iterative refinement, applying constraints for flexible alkyl chains . For example, in a study of 1-methylindole derivatives, anisotropic displacement parameters were adjusted to account for thermal motion in the myristate chain . Cross-validation with spectroscopic data (e.g., IR for functional groups) resolves ambiguities.

Q. What computational and experimental approaches evaluate the environmental persistence of myristate esters?

  • Methodological Answer :

  • Biodegradation : Use closed-bottle tests with municipal wastewater inoculum to measure chemical oxygen demand (COD) over 28 days, extrapolating from isopropyl myristate data (94% COD reduction) .
  • Soil Mobility : Estimate the organic carbon partition coefficient (KocK_{oc}) via molecular connectivity indices. For myristate esters, Koc1.2×104K_{oc} \approx 1.2 \times 10^4 predicts low soil mobility .
  • Ecotoxicity : Assess using Daphnia magna or algae models, referencing OECD guidelines for fatty acid esters .

Q. What strategies are used to assess the biological activity of this compound in kinase inhibition studies?

  • Methodological Answer :

  • Kinase Assays : Use recombinant GSK3β or similar kinases in radiometric or fluorescence-based assays. Pre-incubate the compound with ATP to measure competitive inhibition, as done for SB216763 (a 1-methylindole derivative with IC50_{50} = 34 nM) .
  • Cell-Based Models : Treat β-catenin reporter cell lines (e.g., HEK293T) and quantify luciferase activity to evaluate Wnt pathway modulation. Dose-response curves (0.1–100 µM) identify efficacy thresholds .

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